molecular formula C10H12O6S2 B3049296 Methyl 2,4-bis(methylsulfonyl)benzoate CAS No. 2010955-49-2

Methyl 2,4-bis(methylsulfonyl)benzoate

Cat. No.: B3049296
CAS No.: 2010955-49-2
M. Wt: 292.3
InChI Key: FZXXRCONGBZZKX-UHFFFAOYSA-N
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Description

Methyl 2,4-bis(methylsulfonyl)benzoate is an organic compound with the molecular formula C10H12O6S2 It is characterized by the presence of two methylsulfonyl groups attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,4-bis(methylsulfonyl)benzoate typically involves the sulfonation of methyl benzoate. The process begins with the introduction of methylsulfonyl groups to the aromatic ring of methyl benzoate. This can be achieved through electrophilic aromatic substitution reactions using reagents such as methylsulfonyl chloride (CH3SO2Cl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonyl groups at the desired positions on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,4-bis(methylsulfonyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed under controlled conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzoate derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2,4-bis(methylsulfonyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving sulfonyl-containing compounds and their biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Methyl benzoate: Lacks the sulfonyl groups, making it less reactive in certain chemical contexts.

    2,4-Dimethylbenzoic acid: Contains methyl groups instead of sulfonyl groups, leading to different chemical properties.

    Methyl 2,4-dinitrobenzoate: Contains nitro groups, which significantly alter its reactivity compared to sulfonyl groups.

Uniqueness: Methyl 2,4-bis(methylsulfonyl)benzoate is unique due to the presence of two methylsulfonyl groups, which impart distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research contexts where sulfonyl groups play a crucial role.

Properties

IUPAC Name

methyl 2,4-bis(methylsulfonyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O6S2/c1-16-10(11)8-5-4-7(17(2,12)13)6-9(8)18(3,14)15/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXXRCONGBZZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001217757
Record name Benzoic acid, 2,4-bis(methylsulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001217757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2010955-49-2
Record name Benzoic acid, 2,4-bis(methylsulfonyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2010955-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,4-bis(methylsulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001217757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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